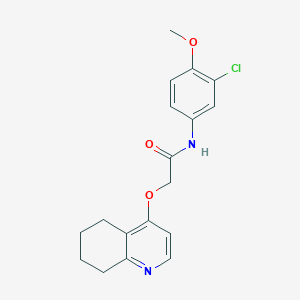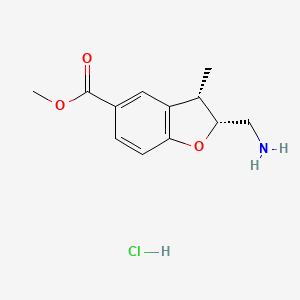![molecular formula C16H16N2O4 B2832787 N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)cyclobutanecarboxamide CAS No. 1209051-14-8](/img/structure/B2832787.png)
N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)cyclobutanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)cyclobutanecarboxamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.
Wirkmechanismus
The mechanism of action of N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)cyclobutanecarboxamide involves its ability to modulate the activity of various receptors in the brain. It has been shown to enhance NMDA receptor function and increase LTP in the hippocampus, which may contribute to its potential therapeutic effects in neurological disorders. It has also been found to activate the α7 nicotinic acetylcholine receptor, which may play a role in its cognitive-enhancing effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in animal studies. It has been shown to improve cognitive function and memory in rodents, as well as reduce anxiety and depression-like behaviors. It has also been found to have neuroprotective effects, such as reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)cyclobutanecarboxamide in lab experiments is its specificity for certain receptors, such as the NMDA receptor and the α7 nicotinic acetylcholine receptor. This allows researchers to study the effects of modulating these receptors without affecting other systems in the body. However, one limitation is that the compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several future directions for research on N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)cyclobutanecarboxamide. One direction is to further investigate its potential therapeutic effects in neurological disorders, such as Alzheimer's disease and schizophrenia. Another direction is to study its effects on other systems in the body, such as the immune system and the cardiovascular system. Additionally, researchers may explore the use of this compound as a tool for studying the mechanisms of synaptic plasticity and LTP in the brain.
Synthesemethoden
The synthesis of N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)cyclobutanecarboxamide involves the reaction of benzo[d][1,3]dioxole-5-carboxylic acid, isoxazole-3-carboxylic acid, and cyclobutanecarbonyl chloride in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting compound is a white powder with a molecular weight of 383.4 g/mol.
Wissenschaftliche Forschungsanwendungen
N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)cyclobutanecarboxamide has been studied for its potential applications in various fields of scientific research. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of neurological disorders, such as Alzheimer's disease and schizophrenia. In neuroscience, it has been studied for its effects on synaptic plasticity and long-term potentiation (LTP) in the hippocampus. In pharmacology, it has been examined for its interactions with various receptors, such as the N-methyl-D-aspartate (NMDA) receptor and the α7 nicotinic acetylcholine receptor.
Eigenschaften
IUPAC Name |
N-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c19-16(10-2-1-3-10)17-8-12-7-14(22-18-12)11-4-5-13-15(6-11)21-9-20-13/h4-7,10H,1-3,8-9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLZSKOTVYUHVMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCC2=NOC(=C2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(1-benzofuran-2-ylcarbonyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2832709.png)
![Ethyl 6-ethyl-2-(6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2832710.png)

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-oxochromene-3-carboxamide](/img/structure/B2832713.png)
![(1H-benzo[d]imidazol-5-yl)(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2832715.png)

![N-(3-fluoro-4-methoxyphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2832717.png)

![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2832719.png)
![2-Methoxy-1-[(2-methoxynaphthalen-1-yl)disulfanyl]naphthalene](/img/structure/B2832723.png)

![7-((4-methoxyphenoxy)methyl)-1,3-dimethyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2832727.png)